2-Methoxy-1,3-thiazole-5-carbonitrile, also known as 5-cyano-2-methoxythiazole, is a heterocyclic organic compound with the molecular formula CHNOS. This compound features a thiazole ring substituted with a methoxy group at the 2-position and a cyano group at the 5-position. It has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry.
The compound can be sourced from chemical suppliers specializing in organic compounds, and its synthesis is often explored in academic and industrial research settings. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
2-Methoxy-1,3-thiazole-5-carbonitrile belongs to the class of thiazole derivatives, which are known for their diverse biological activities. Thiazoles are five-membered heterocycles containing sulfur and nitrogen atoms, making them significant in medicinal chemistry.
The synthesis of 2-methoxy-1,3-thiazole-5-carbonitrile typically involves several key steps:
The cyclization process generally requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high purity and yield of the final product. The use of catalysts or specific solvents can also influence the efficiency of the synthesis.
The molecular structure of 2-methoxy-1,3-thiazole-5-carbonitrile consists of a thiazole ring with a methoxy group (-OCH) at the 2-position and a cyano group (-C≡N) at the 5-position. This arrangement contributes to its chemical reactivity and biological activity.
2-Methoxy-1,3-thiazole-5-carbonitrile can undergo several types of chemical reactions:
The primary mechanism of action for 2-methoxy-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets within biological systems:
This disruption can result in various cellular effects, including altered metabolic processes and potential therapeutic outcomes in diseases related to energy metabolism .
2-Methoxy-1,3-thiazole-5-carbonitrile has several applications across various scientific fields:
The 1,3-thiazole nucleus serves as a fundamental structural element in designing bioactive molecules due to its capacity for diverse non-covalent interactions with biological targets. Its electron-rich nature facilitates hydrogen bonding, π-stacking, and coordination with metal ions, while the sulfur atom enhances membrane permeability—a critical attribute for drug bioavailability [1] [7]. Statistical analyses reveal that nitrogen-containing heterocycles, particularly thiazoles, feature prominently in clinically validated drugs, with over 18 FDA-approved therapeutics incorporating this scaffold as of 2021 [7]. Notable examples include the anticancer agent Alpelisib (PI3Kα inhibitor), the antibiotic Cefiderocol (siderophore cephalosporin), and the antiviral Cobicistat (pharmacokinetic enhancer for HIV regimens) [1] [7]. The synthetic versatility of the thiazole ring, achievable through classical methodologies like the Hantzsch thiazole synthesis (reaction of α-haloketones with thioamides) or Robinson-Gabriel cyclodehydration, further solidifies its prominence in medicinal chemistry [1] [7]. Positional isomerism within the thiazole ring significantly influences bioactivity; for instance, 2,4-disubstituted derivatives frequently demonstrate enhanced antimicrobial potency, whereas 4,5-disubstituted analogs show efficacy in anticancer applications [1] [5]. This tunability renders the thiazole scaffold indispensable for addressing multifactorial diseases through multi-targeted drug design.
Table 1: Approved Drugs Featuring the Thiazole Scaffold and Their Therapeutic Applications
Drug Name | Substitution Pattern | Primary Therapeutic Use | Year Approved |
---|---|---|---|
Alpelisib (Piqray) | 2,4-disubstituted | Breast cancer (PI3Kα inhibitor) | 2019 |
Cefiderocol (Fetroja) | 2-substituted | Multidrug-resistant Gram-negative infections | 2019 |
Cobicistat (Tybost) | 2,5-disubstituted | HIV (CYP3A4 inhibitor) | 2018 |
Sulfathiazole | 2-substituted | Antibacterial | 1941 |
Meloxicam | 2,4-disubstituted | Anti-inflammatory (COX-2 inhibitor) | 1996 |
Functionalization of heterocyclic scaffolds with carbonitrile (–C≡N) and methoxy (–OCH₃) groups profoundly modulates their pharmacodynamic and pharmacokinetic profiles. Within the context of 2-methoxy-1,3-thiazole-5-carbonitrile, these substituents confer distinct advantages for molecular recognition and metabolic stability. The carbonitrile group serves as a hydrogen bond acceptor and a dipolar moiety, enhancing binding affinity to enzymatic targets through electrostatic interactions and dipole-dipole alignment [3] [6]. Its linear geometry provides steric accessibility for interactions within deep hydrophobic pockets of proteins. Crucially, this functional group acts as a versatile synthetic handle for chemical transformations—permitting conversion to amidines, carboxylic acids, tetrazoles, or heterocyclic fused systems—which expands structure-activity relationship (SAR) exploration during lead optimization [6]. The methoxy group at the 2-position of the thiazole ring contributes steric bulk and electron-donating effects, influencing the ring’s electron density and overall molecular conformation. This substitution pattern enhances metabolic resistance against oxidative degradation compared to alkylthio or amino substituents, thereby improving pharmacokinetic half-lives [1] [6]. Furthermore, the methoxy group’s capacity for hydrophobic interactions complements the polar carbonitrile, yielding balanced lipophilicity—a key determinant for cellular penetration and oral bioavailability. Computational analyses of analogs, such as 4-(1H-imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde (InChI: 1S/C8H7N3O2S/c1-13-8-10-7(6(4-12)14-8)11-3-2-9-5-11/h2-5H,1H3
), reveal distinct electronic distributions at the C5 position when carbonyl versus carbonitrile functionalities are present, directly impacting intermolecular interactions with biological targets [6].
Table 2: Influence of Key Substituents on Thiazole Properties in 2-Methoxy-1,3-thiazole-5-carbonitrile
Functional Group | Position | Electronic Effect | Role in Molecular Interactions | Chemical Versatility |
---|---|---|---|---|
Carbonitrile (–CN) | 5 | Strong electron-withdrawing | Hydrogen bond acceptor; dipole alignment | Convertible to tetrazole, amide, carboxylic acid |
Methoxy (–OCH₃) | 2 | Moderate electron-donating | Hydrophobic pocket binding; conformational constraint | Resistant to metabolic oxidation |
The therapeutic exploration of thiazoles spans over a century, with seminal discoveries tracing back to the 1887 identification of the core structure by Hantzsch and Weber [1]. Early milestones focused on antimicrobial applications, exemplified by the 1941 clinical deployment of sulfathiazole—a thiazole-containing sulfonamide antibiotic effective against Staphylococcus aureus infections [1] [7]. The latter half of the 20th century witnessed diversification into anti-inflammatory and anticancer domains, driven by the scaffold’s synthetic adaptability and capacity for target modulation. Anti-inflammatory thiazoles emerged prominently with the development of Meloxicam, a 2,4-disubstituted enol-carboxamide derivative approved in 1996 as a preferential COX-2 inhibitor for treating osteoarthritis and rheumatoid arthritis [1] [4]. Mechanistic advancements revealed thiazole derivatives’ capacity to suppress pro-inflammatory cytokine production, leukotriene biosynthesis via 5-lipoxygenase (5-LOX) inhibition, and MAPK/JNK signaling cascades—thereby expanding their utility beyond cyclooxygenase inhibition [4] [7]. Anticancer thiazoles gained momentum following the isolation of natural products like bleomycin (a glycopeptide antibiotic with thiazole moiety exhibiting antitumor activity) in the 1960s [1]. Structure-based drug design efforts yielded synthetic derivatives such as tiazofurin (an IMP dehydrogenase inhibitor) and Dasatinib’s thiazole-containing analogs targeting Bcr-Abl tyrosine kinase [1] [7]. The evolution toward functionalization with groups like carbonitrile at C5 and methoxy at C2—as seen in 2-methoxy-1,3-thiazole-5-carbonitrile—stems from SAR studies demonstrating that electron-withdrawing substituents at C5 enhance interactions with ATP-binding pockets in kinases, while alkoxy groups at C2 improve solubility and reduce plasma protein binding compared to alkyl chains [1] [5]. Contemporary research leverages these historical insights to develop thiazole-based inhibitors targeting emerging oncogenic drivers and inflammatory mediators, with molecular hybridization strategies combining thiazole with pharmacophores like imidazole further enriching the medicinal chemistry landscape [6] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: